molecular formula C9H17NO4 B085118 Ethyl 2-((tert-butoxycarbonyl)amino)acetate CAS No. 14719-37-0

Ethyl 2-((tert-butoxycarbonyl)amino)acetate

Cat. No. B085118
CAS RN: 14719-37-0
M. Wt: 203.24 g/mol
InChI Key: CNIBHMMDDXGDNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-((tert-butoxycarbonyl)amino)acetate can be synthesized through a straightforward procedure that emphasizes its role as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. The compound serves as a cornerstone for the development of various synthetic methods, highlighting its utility in both solid and solution-phase peptide synthesis, with a notable emphasis on its reusability and environmental friendliness due to minimal chemical waste generation (Thalluri et al., 2013).

Molecular Structure Analysis

The molecular structure of ethyl 2-((tert-butoxycarbonyl)amino)acetate and its derivatives has been extensively studied, with research focusing on the crystallographic analysis to elucidate the compound's structural features. These studies provide insight into the compound's hydrogen-bonding patterns and molecular conformation, which are essential for understanding its reactivity and interactions in various chemical contexts (Lynch & McClenghan, 2004).

Scientific Research Applications

  • Controlled Drug Delivery Systems : Yildirim et al. (2016) utilized Ethyl 2-((tert-butoxycarbonyl)amino)acetate in the synthesis of a pH- and redox-responsive nanoparticle system for the enhanced spatial delivery of hydrophobic drugs (Yildirim et al., 2016).

  • Phase Transfer Catalysis in Organic Synthesis : Sheng & Yu (2005) explored its use in phase transfer catalytic N-alkylation of N-Boc-aminothiophenes, indicating its role in facilitating organic synthesis reactions (Sheng & Yu, 2005).

  • Polymer Synthesis : Gao, Sanda, & Masuda (2003) synthesized novel amino acid-derived acetylene monomers, including derivatives of Ethyl 2-((tert-butoxycarbonyl)amino)acetate, for the preparation of polymers with potential applications in materials science (Gao, Sanda, & Masuda, 2003).

  • Asymmetric Synthesis of Amino Acids : Williams et al. (2003) reported its use in the asymmetric synthesis of N-tert-Butoxycarbonyl α-Amino Acids, demonstrating its role in the synthesis of complex organic compounds (Williams et al., 2003).

  • Synthesis of Oxadiazole Derivatives : Shafi, Rajesh, & Senthilkumar (2021) used it in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, indicating its versatility in chemical syntheses (Shafi, Rajesh, & Senthilkumar, 2021).

  • Protection of Sterically Hindered Amino Acids : Khalil, Subasinghe, & Johnson (1996) utilized Ethyl 2-((tert-butoxycarbonyl)amino)acetate for the N-tert-butoxycarbonyl protection of sterically hindered amino acids, crucial in peptide synthesis (Khalil, Subasinghe, & Johnson, 1996).

  • Synthesis of Arborols : Newkome et al. (1991) synthesized branched monomers using derivatives of Ethyl 2-((tert-butoxycarbonyl)amino)acetate, contributing to the field of dendrimer chemistry (Newkome et al., 1991).

  • Peptide Synthesis : Thalluri et al. (2013) described its application in peptide synthesis, showcasing its utility in bioorganic chemistry (Thalluri et al., 2013).

  • Enantioselective Synthesis : Magata et al. (2017) synthesized methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate using Ethyl 2-((tert-butoxycarbonyl)amino)acetate, highlighting its importance in creating enantiomerically pure compounds (Magata et al., 2017).

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIBHMMDDXGDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((tert-butoxycarbonyl)amino)acetate

Synthesis routes and methods

Procedure details

(tert-Butoxycarbonylamino)acetic acid (4.00 g, 22.8 mmol) was dissolved in dichloromethane (8 ml). Ethanol (1.60 ml, 27.40 mmol) and 4-dimethylaminopyridine (0.31 g, 25.1 mmol) were added. The solution was cooled to 0° C. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (4.81 g, 25.11 mmol) was added. The solution was stirred for 16 h, while warming up to room temperature. It was diluted with ethyl acetate (150 ml) and 10% aqueous sodium hydrogen sulfate solution (100 ml). The phases were separated. The aqueous phase was extracted with ethyl acetate (4×50 ml). The combined organic layers were washed with saturated sodium hydrogen carbonate solution (150 ml) and dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (100 g), using ethyl acetate/heptane (1:4) as eluent, to give 4.25 g of ethyl 2-(tert-butoxycarbonylamino)acetate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
catalyst
Reaction Step Two
Quantity
4.81 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
QG Ji, D Yang, Q Deng, ZQ Ge, LJ Yuan - Medicinal Chemistry Research, 2014 - Springer
A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives was designed, synthesized, and evaluated for their antimicrobial activities against six strains of bacteria and …
Number of citations: 14 link.springer.com
ZQ Ge, LJ Yuan - Med Chem Res, 2014 - researchgate.net
A series of novel 1-methyl-3-substituted quinazoline-2, 4-dione derivatives was designed, synthesized, and evaluated for their antimicrobial activities against six strains of bacteria and …
Number of citations: 0 www.researchgate.net

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